3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one
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Overview
Description
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one is a compound belonging to the class of monocyclic β-lactams, which are known for their diverse biological activities. This compound features a unique structure with an azetidin-2-one ring, a benzyl group, and a thiophene ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one can be achieved through several methods. One common approach involves the Staudinger cycloaddition reaction, which is a [2+2] cyclocondensation of an imine with a ketene . This method is particularly effective for forming the azetidin-2-one ring. The reaction typically requires the use of cerium ammonium nitrate and hydrazine hydrate for selective deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale Staudinger cycloaddition reactions, followed by purification and deprotection steps. The use of microwave irradiation and optimized reaction conditions can enhance the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate is commonly used.
Reduction: Hydrazine hydrate is effective for deprotection.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups to the benzyl or thiophene rings .
Scientific Research Applications
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial and anticancer activities.
Medicine: It is studied for its potential use in developing new pharmaceuticals.
Industry: The compound’s unique structure makes it useful in material science and organic electronics
Mechanism of Action
The mechanism of action of 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one ring is known to inhibit certain enzymes, which can lead to antibacterial or anticancer effects. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one: This compound has similar structural features but with additional methoxy groups on the benzyl ring.
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological activities.
Uniqueness
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one is unique due to its combination of an azetidin-2-one ring, a benzyl group, and a thiophene ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C14H14N2OS |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
3-amino-1-benzyl-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H14N2OS/c15-12-13(11-7-4-8-18-11)16(14(12)17)9-10-5-2-1-3-6-10/h1-8,12-13H,9,15H2 |
InChI Key |
OEQATJNDAUGNDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CS3 |
Origin of Product |
United States |
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